![molecular formula C20H13N3O4S2 B2777947 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 361480-43-5](/img/structure/B2777947.png)

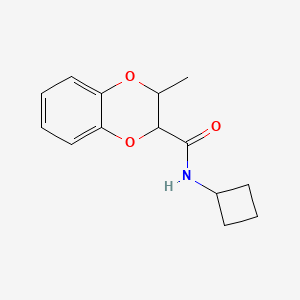

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied , but the specific reactions involving “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” are not detailed in the available sources.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described , but the specific properties of “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” are not detailed in the available sources.科学的研究の応用

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, which are structurally similar to your compound, have been found to exhibit excellent fungicidal activities . Specifically, these compounds have shown effectiveness against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse .

Structural Optimization

These derivatives are also significant lead compounds that can be used for further structural optimization . This means they can serve as a starting point for the development of new compounds with improved properties.

Crystallographic Studies

Compounds similar to N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide have been studied using single crystal X-ray diffraction, FT-IR, and density functional theory (DFT) calculations . These studies provide valuable insights into the compound’s structure and vibrational frequencies.

Drug Synthesis

Schiff base compounds, which include your compound, are used as starting materials in the synthesis of important drugs, such as antibiotics and antiallergic, antiphlogistic, and antitumor substances .

Biological Activities

Schiff bases are reported to show a variety of biological activities including antibacterial, antifungal, anticancer and herbicidal activities .

Industrial Applications

On the industrial scale, Schiff bases have a wide range of applications, such as in dyes and pigments .

Antimicrobial Activities

Leishmanicidal and antimicrobial activities of Schiff bases with thiophene containing different substituents have been investigated .

Molecular Docking Studies

Molecular docking calculations have been carried out to determine how synthesized compound interacts with target proteins . This can help in understanding the mechanism of action of the compound and in designing more effective drugs.

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S2/c24-19(15-8-4-5-9-17(15)27-14-6-2-1-3-7-14)22-20-21-16(12-29-20)18-10-13(11-28-18)23(25)26/h1-12H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJAAYUQLJCVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate](/img/structure/B2777867.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2777869.png)

![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2777871.png)

![2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B2777876.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2777880.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777883.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2777885.png)

![2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2777886.png)